molecular formula C17H19NO2S B12450869 N-(4-methoxybenzyl)-3-(phenylsulfanyl)propanamide

N-(4-methoxybenzyl)-3-(phenylsulfanyl)propanamide

Cat. No.: B12450869
M. Wt: 301.4 g/mol
InChI Key: UREUSTAXIHYYEU-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-3-(phenylsulfanyl)propanamide is an organic compound that features a benzyl group substituted with a methoxy group and a phenylsulfanyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzyl)-3-(phenylsulfanyl)propanamide typically involves the reaction of 4-methoxybenzyl chloride with thiophenol to form 4-methoxybenzyl phenyl sulfide. This intermediate is then reacted with 3-bromopropanamide under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like potassium carbonate .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybenzyl)-3-(phenylsulfanyl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

N-(4-methoxybenzyl)-3-(phenylsulfanyl)propanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-3-(phenylsulfanyl)propanamide involves its interaction with specific molecular targets and pathways. The compound’s phenylsulfanyl group can interact with thiol groups in proteins, potentially leading to the inhibition of enzyme activity. Additionally, the methoxybenzyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methoxybenzyl)-3-(phenylsulfanyl)propanamide is unique due to the combination of its methoxybenzyl and phenylsulfanyl groups attached to a propanamide backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H19NO2S

Molecular Weight

301.4 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-3-phenylsulfanylpropanamide

InChI

InChI=1S/C17H19NO2S/c1-20-15-9-7-14(8-10-15)13-18-17(19)11-12-21-16-5-3-2-4-6-16/h2-10H,11-13H2,1H3,(H,18,19)

InChI Key

UREUSTAXIHYYEU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CCSC2=CC=CC=C2

Origin of Product

United States

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